5-(2,6-Dimethyl-4-oxo-5-phenyl-pyrimidin-1-yl)-2-hydroxy-benzoic acid
5-(2,6-Dimethyl-4-oxo-5-phenyl-pyrimidin-1-yl)-2-hydroxy-benzoic acid
Brand Name:
Vulcanchem
CAS No.:
438622-84-5
VCID:
VC0353366
InChI:
InChI=1S/C19H16N2O4/c1-11-17(13-6-4-3-5-7-13)18(23)20-12(2)21(11)14-8-9-16(22)15(10-14)19(24)25/h3-10,22H,1-2H3,(H,24,25)
SMILES:
CC1=C(C(=O)N=C(N1C2=CC(=C(C=C2)O)C(=O)O)C)C3=CC=CC=C3
Molecular Formula:
C19H16N2O4
Molecular Weight:
336.3g/mol
5-(2,6-Dimethyl-4-oxo-5-phenyl-pyrimidin-1-yl)-2-hydroxy-benzoic acid
CAS No.: 438622-84-5
Main Products
VCID: VC0353366
Molecular Formula: C19H16N2O4
Molecular Weight: 336.3g/mol
CAS No. | 438622-84-5 |
---|---|
Product Name | 5-(2,6-Dimethyl-4-oxo-5-phenyl-pyrimidin-1-yl)-2-hydroxy-benzoic acid |
Molecular Formula | C19H16N2O4 |
Molecular Weight | 336.3g/mol |
IUPAC Name | 5-(2,6-dimethyl-4-oxo-5-phenylpyrimidin-1-yl)-2-hydroxybenzoic acid |
Standard InChI | InChI=1S/C19H16N2O4/c1-11-17(13-6-4-3-5-7-13)18(23)20-12(2)21(11)14-8-9-16(22)15(10-14)19(24)25/h3-10,22H,1-2H3,(H,24,25) |
Standard InChIKey | ITNJMCQEWMWZLB-UHFFFAOYSA-N |
SMILES | CC1=C(C(=O)N=C(N1C2=CC(=C(C=C2)O)C(=O)O)C)C3=CC=CC=C3 |
Canonical SMILES | CC1=C(C(=O)N=C(N1C2=CC(=C(C=C2)O)C(=O)O)C)C3=CC=CC=C3 |
PubChem Compound | 887949 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume